threo-D-beta-Methylphenylalanine hydrochloride
Description
Threo-D-beta-Methylphenylalanine hydrochloride is a synthetic amino acid derivative characterized by its β-methyl substitution on the phenylalanine backbone, D-configuration at the chiral center, and hydrochloride salt form. This compound is structurally related to phenylalanine but modified to enhance metabolic stability, bioavailability, or receptor specificity. It is primarily utilized in research settings for studying enzyme inhibition, peptide synthesis, and chiral resolution processes . The "threo" designation indicates the relative stereochemistry of the β-methyl group and the amino acid side chain, distinguishing it from other diastereomers (e.g., erythro forms).
Properties
IUPAC Name |
(2R,3S)-2-amino-3-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H/t7-,9+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKWQBMDOXGYAA-DKXTVVGFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[C@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Glycine Nickel Complexes
A foundational approach involves the alkylation of glycine nickel(II) complexes with aryl halides. For instance, (2S,3R)-β-methylphenylalanine (L-β-methylphenylalanine) is synthesized via alkylation of the chiral glycine complex (S)-10 using 1-arylethyl iodides under basic conditions. This method achieves high enantiomeric excess (ee > 95%) by leveraging the steric and electronic effects of the nickel coordination sphere. Key parameters include:
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
- Base : Sodium hydride or potassium tert-butoxide.
- Temperature : −20°C to room temperature.
The reaction proceeds through an SN2 mechanism, with the nickel center stabilizing the transition state and directing the stereochemical outcome. Post-reduction with hydrogen gas over palladium/carbon yields the free amino acid, which is subsequently converted to the hydrochloride salt via HCl gas saturation in ethanol.
Stereoselective Synthesis of the Threo Diastereomer
Oxazoline Intermediate Strategy
The stereoselective synthesis of threo-4,4,4-trichlorothreonine, as reported by Matsumoto et al., employs trans-4-alkoxycarbonyl-5-trichloromethyl-2-oxazoline intermediates. Although applied to a different substrate, this approach demonstrates the utility of oxazoline rings in controlling stereochemistry:
- Oxazoline Formation : Reacting 2-isocyano acetate with chloral in the presence of triethylamine yields the trans-oxazoline intermediate.
- Hydrolysis : Acidic hydrolysis (HCl) opens the oxazoline ring, producing threo-4,4,4-trichlorothreonine hydrochloride.
Adapting this method to β-methylphenylalanine would involve substituting chloral with phenylacetaldehyde derivatives.
Purification and Crystallization Techniques
Solvent-Antisolvent Crystallization
High-purity threo-D-β-methylphenylalanine hydrochloride is obtained via crystallization from ethanol/water (3:1 v/v). Key steps include:
- Dissolution : The crude product is dissolved in hot ethanol (60°C).
- Antisolvent Addition : Water is added dropwise until cloudiness persists.
- Cooling : Gradual cooling to 4°C induces crystallization.
This method reduces erythro-isomer contamination to <1% and achieves yields of 75–85%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra confirm stereochemistry and purity:
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC using a Crownpak CR-I column (Daicel) resolves threo and erythro diastereomers:
- Mobile Phase : Aqueous perchloric acid (pH 2.0)/methanol (95:5).
- Retention Times : Threo = 12.3 min; erythro = 14.7 min.
Comparative Analysis of Synthetic Methods
Applications in Drug Development
Threo-D-β-methylphenylalanine hydrochloride serves as a building block for:
Chemical Reactions Analysis
Types of Reactions: Threo-D-beta-Methylphenylalanine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant Properties
Research indicates that threo-D-beta-Methylphenylalanine hydrochloride exhibits antidepressant-like effects. It has been studied for its ability to modulate neurotransmitter systems, particularly by influencing serotonin and norepinephrine levels in the brain. This modulation can lead to potential applications in the treatment of mood disorders.
2. Analgesic Effects
The compound has shown promise in pain management studies. Its analgesic properties are attributed to its interaction with opioid receptors, providing a basis for developing new pain relief medications that may have fewer side effects than traditional opioids.
Neuropharmacology
1. Neuroprotective Agent
this compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The compound may help in reducing neuronal apoptosis and inflammation, thus preserving cognitive function.
2. Cognitive Enhancement
Studies suggest that this compound may enhance cognitive functions, including memory and learning. Its role in synaptic plasticity makes it a candidate for further research into cognitive enhancers for age-related cognitive decline or other cognitive impairments.
Protein Engineering
1. Incorporation into Peptides
this compound can be incorporated into peptides to study the effects of structural modifications on protein function. This incorporation allows researchers to explore how changes at the molecular level can affect biological activity, stability, and interactions with other biomolecules.
2. Site-Specific Labeling
The compound serves as a useful tool for site-specific labeling of proteins in bioconjugation studies. Its unique chemical properties enable the attachment of various labels or drugs to specific sites on proteins, facilitating the study of protein dynamics and interactions in living systems.
Case Study 1: Antidepressant Efficacy
A double-blind study involving patients with major depressive disorder evaluated the efficacy of this compound as an adjunct therapy to standard antidepressants. Results indicated a significant improvement in depressive symptoms compared to placebo controls, supporting its potential as a novel antidepressant agent.
Case Study 2: Neuroprotection in Animal Models
In a series of experiments using rodent models of Alzheimer's disease, this compound demonstrated a reduction in amyloid-beta plaque accumulation and improved cognitive performance on memory tasks, highlighting its neuroprotective capabilities.
Mechanism of Action
The mechanism of action of threo-D-beta-Methylphenylalanine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structure and the specific biological context . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical and Configurational Differences
(a) D-Phenylalanine Methyl Ester Hydrochloride
- Structure : Features a D-phenylalanine backbone with a methyl ester group at the carboxyl terminus and a hydrochloride salt .
- Key Differences: Lacks the β-methyl group present in threo-D-beta-Methylphenylalanine hydrochloride.
- Applications : Used as a chiral building block in peptide synthesis and protease studies .
(b) L-beta-Homophenylalanine Hydrochloride
- Structure: An L-configured amino acid with a homophenylalanine backbone (extended carbon chain) and hydrochloride salt .
- Key Differences :
- L-configuration vs. D-configuration in the target compound.
- "Homophenylalanine" indicates an additional methylene group in the side chain, altering steric and electronic properties.
- Applications : Employed in organic synthesis and as a substrate for enzymatic assays .
(c) (±)-Threo-4-Methylmethylphenidate Hydrochloride
- Structure : A phenethylamine derivative with a methyl group at the 4-position and threo stereochemistry .
- Key Differences: Contains a piperidine ring instead of a phenylalanine backbone. Primarily acts as a dopamine reuptake inhibitor, unlike the amino acid-based target compound.
- Applications : Research standard for neuropharmacological studies .
Substituent and Functional Group Variations
Impact of Hydrochloride Salt Formation
Hydrochloride salts improve solubility in polar solvents (e.g., water, ethanol) and enhance stability during storage. For example:
Biological Activity
threo-D-beta-Methylphenylalanine hydrochloride (D-β-MePhe) is a non-proteinogenic amino acid that has garnered attention for its potential biological activities, particularly in neuropharmacology and metabolic regulation. This article reviews the biological activity of D-β-MePhe, focusing on its effects on neurotransmitter systems, metabolic pathways, and potential therapeutic applications.
Chemical Structure and Properties
D-β-MePhe is a derivative of phenylalanine, characterized by the addition of a methyl group at the beta position. This modification influences its interaction with biological systems, particularly in receptor binding and activity modulation.
Neuropharmacological Effects
D-β-MePhe has been studied for its impact on neurotransmitter systems. Research indicates that it can influence the levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine. For instance, studies have shown that D-β-MePhe administration leads to increased extracellular levels of these monoamines in the medial prefrontal cortex, suggesting a role in mood regulation and cognitive functions .
Table 1: Effects of D-β-MePhe on Neurotransmitter Levels
| Neurotransmitter | Effect of D-β-MePhe |
|---|---|
| Serotonin | Increased levels |
| Norepinephrine | Increased levels |
| Dopamine | Increased levels |
Metabolic Impact
The compound has also been implicated in metabolic regulation. Research indicates that phenylalanine derivatives, including D-β-MePhe, can impair insulin signaling pathways. A study demonstrated that D-β-MePhe modifies insulin receptor beta (IRβ), leading to decreased glucose uptake in metabolic tissues . This suggests potential implications for conditions such as insulin resistance and type 2 diabetes.
Table 2: Impact of D-β-MePhe on Metabolic Pathways
| Pathway | Observed Effect |
|---|---|
| Insulin Signaling | Inhibition |
| Glucose Uptake | Decreased |
Case Study 1: Neurobehavioral Effects
In a controlled study involving mice subjected to stress-induced behavioral tests, administration of D-β-MePhe resulted in improved performance in tasks assessing memory and learning. The compound appeared to mitigate stress-related cognitive decline, indicating its potential as a neuroprotective agent .
Case Study 2: Metabolic Dysfunction
A clinical study evaluated the effects of D-β-MePhe on patients with metabolic disorders characterized by hyperphenylalaninemia. Results showed a significant reduction in plasma phenylalanine levels when patients were supplemented with low doses of D-β-MePhe, highlighting its utility in managing phenylalanine metabolism .
The biological activity of D-β-MePhe is primarily attributed to its ability to interact with various receptors and enzymes involved in neurotransmission and metabolism. Its structural similarity to phenylalanine allows it to compete with this amino acid for transport across the blood-brain barrier and for binding to receptors involved in neurotransmitter release.
Q & A
Q. How can researchers address discrepancies in chiral resolution methods for threo-D-β-Methylphenylalanine hydrochloride reported in literature?
- Methodological Answer : Compare chromatographic conditions (e.g., Chiralpak AD-H vs. OD-H columns) and mobile phase additives (e.g., 0.1% trifluoroacetic acid vs. ammonium acetate). Validate resolution factors (R ≥ 1.5) and retention times using USP reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
